![molecular formula C11H21ClN2O2 B153290 tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate CAS No. 208167-83-3](/img/structure/B153290.png)
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 2-chloroethyl moiety. Piperazine derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, similar compounds with various substituents on the piperazine ring have been synthesized and characterized, indicating the versatility and synthetic interest in this class of compounds .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions starting from commercially available or readily synthesized piperazine precursors. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a simple low-cost amination process . Similarly, other derivatives were synthesized through acylation, sulfonation, and substitution reactions . These methods demonstrate the synthetic accessibility of piperazine derivatives, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of synthesized piperazine derivatives have been confirmed using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . These studies reveal the conformational aspects of the piperazine ring and the spatial arrangement of substituents, which are crucial for understanding the chemical behavior and potential interactions of these molecules.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate could potentially be involved in condensation reactions due to its hydrazino moiety . The reactivity of the tert-butyl piperazine derivatives is also influenced by the electronic effects of substituents, which can be studied through DFT calculations and vibrational analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility, melting point, and stability . The DFT studies and Hirshfeld surface analysis further contribute to understanding the electronic properties and intermolecular interactions .
Relevant Case Studies
While the provided papers do not directly discuss this compound, they offer insights into the biological evaluation of similar compounds. For instance, some piperazine derivatives have been studied for their antibacterial, antifungal, and anthelmintic activities, showing moderate activity in some cases . These studies highlight the potential of piperazine derivatives in the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Analysis : tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized, with a focus on their molecular structure and intermolecular interactions. For example, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and analyzed their crystal structures and antibacterial properties (Kulkarni et al., 2016).
- Molecular Structure Reports : The molecular structure of similar compounds, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, has been reported, indicating typical bond lengths and angles for this type of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
- Antibacterial and Antifungal Activities : Some derivatives have been studied for their antibacterial and antifungal activities. For instance, Kulkarni et al. (2016) found moderate activity against several microorganisms (Kulkarni et al., 2016).
- Anthelmintic Activity : Sanjeevarayappa et al. (2015) synthesized a derivative and screened it for in vitro antibacterial and anthelmintic activity, finding moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Properties and Applications
- Corrosion Inhibition : Praveen et al. (2021) investigated the anticorrosive behavior of a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, finding it effective in protecting steel in corrosive environments (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
- Asymmetric Deprotonation in Chemical Synthesis : McDermott et al. (2008) used tert-butyl 4-tert-butylpiperazine-1-carboxylate in a (-)-sparteine-mediated asymmetric deprotonation, demonstrating its utility in the synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).
Advanced Chemical Synthesis Techniques
- Polystyrene-supported Piperazine : Yang et al. (2004) reported on the synthesis and use of non-cross-linked polystyrene-supported piperazine in Knoevenagel condensation under microwave-assistance, highlighting its potential in facilitating chemical reactions (Yang, Chen, Xu, & Nie, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-chloroethyl)piperazine, is a complex organic compound. It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa)
properties
IUPAC Name |
tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOWELLYEZMECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622473 | |
Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
208167-83-3 | |
Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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